Home > Products > Screening Compounds P144403 > (4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone - 2097954-17-9

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Catalog Number: EVT-1765679
CAS Number: 2097954-17-9
Molecular Formula: C12H20F2N2O
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone

Compound Description: This compound is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. It is investigated for its therapeutic potential in treating various conditions like type 2 diabetes, obesity, metabolic syndrome, and associated disorders like insulin resistance, hypertension, lipid disorders, and cardiovascular diseases. It is also being studied for its potential in treating central nervous system disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease [].

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid (JNJ-26131300)

Compound Description: JNJ-26131300 acts as a CCR2 antagonist []. It is deuterium-labeled for research purposes [].

4-(Oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

Compound Description: This compound is synthesized by derivatizing 3-(3,4-dihydroxyphenyl)acrylic acid through acetylation, chlorination, and amidation reactions []. Toxicity tests show it to be toxic to Artemia salina Leach shrimp larvae [].

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

Compound Description: This compound is a pyrimido[4,5-b]indole derivative synthesized in a five-step process []. It shows inhibitory activity against glycogen synthase kinase-3β (GSK-3β), demonstrating an IC50 value of 2.24 µM in a NanoBRETTM TE intracellular assay [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor, showing promising results in reducing cutaneous toxicity often associated with Akt inhibitors []. This selectivity towards specific Akt isozymes makes it a potential candidate for treating cancers while minimizing skin-related side effects [].

7-[3-[4-(6-Fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (abaperidone, FI-8602)

Compound Description: Abaperidone displays potent antipsychotic effects with a potential atypical profile, differentiating it from traditional antipsychotic medications []. Its mechanism involves interaction with both D2 and 5-HT2 receptors, making it a subject of interest for further clinical evaluation in humans [].

(2E,4E)-5-(3,5-Dimethoxy-4-hydroxyphenyl)-N-(2-(4-(1H-indol-3-yl)piperidin-1-yl)ethyl)-2,4-pentadienamide (compound 11)

Compound Description: This compound exhibits dual activity, acting as both an antihistamine and an anti-slow reacting substance (SRS) agent []. It shows promise as a potential antiallergic treatment, effectively targeting both histamine and SRS pathways [].

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This pyrrolo[1,2-a]quinoxaline derivative demonstrates significant cytotoxic potential against various human leukemia cell lines, including HL60, K562, and U937 cells []. Its anti-leukemic activity makes it a promising candidate for further research and development as a potential treatment option.

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356 is a novel, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under development for type 2 diabetes treatment []. It demonstrates superior potency and longer duration of action compared to other DPP-4 inhibitors, holding promise as a once-daily treatment option for this metabolic disorder [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A acts as a potent and selective antagonist for the CB1 cannabinoid receptor []. It exhibits inverse agonist activity, producing effects opposite to those of cannabinoid agonists []. Studies highlight the importance of its interaction with lysine residue 3.28 (K3.28) on the CB1 receptor for its inverse agonist properties [].

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt (Palosuran, ACT-058362)

Compound Description: Palosuran acts as a potent and specific antagonist of the human urotensin receptor (UT receptor) []. Its high affinity for the UT receptor enables it to block the effects of urotensin-II, a potent vasoconstrictor []. Research indicates Palosuran's potential in treating conditions involving renal ischemia and other renal diseases due to its selective renal vasodilating properties [].

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist developed for treating dyslipidemia []. It demonstrates robust lipid-modulating properties in preclinical studies, effectively lowering LDL cholesterol and triglycerides while increasing HDL cholesterol levels [].

Properties

CAS Number

2097954-17-9

Product Name

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

IUPAC Name

[4-(difluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone

Molecular Formula

C12H20F2N2O

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C12H20F2N2O/c13-11(14)9-3-6-16(7-4-9)12(17)10-2-1-5-15-8-10/h9-11,15H,1-8H2

InChI Key

HFEJUARXCSBBJP-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)F

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.